molecular formula C8H10N2O3 B14495432 4,5-Bis(hydroxymethyl)-6-imino-2-methylpyridin-3(6H)-one CAS No. 64157-12-6

4,5-Bis(hydroxymethyl)-6-imino-2-methylpyridin-3(6H)-one

Cat. No.: B14495432
CAS No.: 64157-12-6
M. Wt: 182.18 g/mol
InChI Key: AHSYDBOXXFAPLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Bis(hydroxymethyl)-6-imino-2-methylpyridin-3(6H)-one is a compound with significant interest in various scientific fields It is characterized by its unique structure, which includes hydroxymethyl groups at positions 4 and 5, an imino group at position 6, and a methyl group at position 2 on a pyridin-3(6H)-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(hydroxymethyl)-6-imino-2-methylpyridin-3(6H)-one typically involves multi-step organic reactions. One common method includes the reaction of 2-methyl-3-hydroxy-4,5-dihydroxymethylpyridine with suitable reagents to introduce the imino group at position 6. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(hydroxymethyl)-6-imino-2-methylpyridin-3(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Bis(hydroxymethyl)-6-imino-2-methylpyridin-3(6H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Bis(hydroxymethyl)-6-imino-2-methylpyridin-3(6H)-one involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, influencing their activity. The hydroxymethyl groups can participate in various biochemical reactions, potentially affecting enzyme function and cellular processes .

Properties

CAS No.

64157-12-6

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

4,5-bis(hydroxymethyl)-6-imino-2-methylpyridin-3-one

InChI

InChI=1S/C8H10N2O3/c1-4-7(13)5(2-11)6(3-12)8(9)10-4/h9,11-12H,2-3H2,1H3

InChI Key

AHSYDBOXXFAPLL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=N)C(=C(C1=O)CO)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.